An In-Depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride: Properties and Applications
An In-Depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, a spirocyclic diamine of increasing interest in medicinal chemistry. Spirocyclic scaffolds are gaining prominence in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This document details the physicochemical properties, synthesis, and stability of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, offering valuable insights for its application in research and drug development.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond traditional "flat" aromatic structures. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, offer a unique three-dimensional architecture. This distinct spatial arrangement can provide a superior fit to biological targets, improve metabolic stability, and modulate physicochemical properties such as aqueous solubility.[1] 2-Methyl-2,6-diazaspiro[3.4]octane, as a member of this class, presents a rigid and versatile scaffold for the design of novel therapeutics. The dihydrochloride salt form enhances its aqueous solubility and handling properties, making it particularly suitable for biological screening and formulation development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The following section details the known and predicted properties of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride.
Core Structural and Physical Data
| Property | Value | Source |
| Chemical Name | 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride | N/A |
| CAS Number | 1795283-47-4 | [2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 199.12 g/mol | [3] |
| Appearance | Off-white solid | [4] |
Basicity (pKa)
Computational approaches, particularly those coupling density functional theory (B3LYP) with a Poisson-Boltzmann continuum solvent model, have demonstrated high accuracy in predicting the pKa of aliphatic amines and diamines, often with a mean absolute error of less than 0.5 pKa units.[1][5]
Based on these computational models and the structural features of 2-Methyl-2,6-diazaspiro[3.4]octane (a tertiary amine in a four-membered ring and a secondary amine in a five-membered ring), the estimated pKa values are:
-
pKa₁ (tertiary amine): ~ 8.5 - 9.5
-
pKa₂ (secondary amine): ~ 10.0 - 11.0
The lower pKa of the tertiary amine is attributed to the higher s-character of the nitrogen lone pair orbital in the strained four-membered azetidine ring. A detailed experimental protocol for the precise determination of these pKa values is provided in Section 5.
Aqueous Solubility
The dihydrochloride salt form of 2-Methyl-2,6-diazaspiro[3.4]octane is expected to exhibit significantly higher aqueous solubility compared to its free base. The protonation of the two basic nitrogen centers leads to the formation of a salt that readily dissolves in polar solvents like water. The relationship between the free base, its protonated forms, and its enhanced solubility as a dihydrochloride salt is illustrated in the following diagram.
Caption: Protonation equilibrium and its effect on solubility.
The solubility of amine salts is influenced by several factors, including the pKa of the amine, the pH of the solution, and the lattice energy of the salt.[6] It is anticipated that 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride will be freely soluble in water and physiological buffers.
Synthesis and Preparation
A reliable synthetic route is crucial for the accessibility of this building block for research and development. The synthesis of the 2,6-diazaspiro[3.4]octane core can be achieved through a multi-step sequence, followed by the formation of the dihydrochloride salt. A plausible synthetic approach is outlined below, based on literature precedents for similar spirocyclic diamines.[2]
Caption: General synthetic workflow.
The final step of forming the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) with an excess of hydrochloric acid (either as a gas or a solution in a solvent like dioxane). The resulting precipitate is then collected by filtration and dried.
Stability and Handling
The dihydrochloride salt of 2-Methyl-2,6-diazaspiro[3.4]octane is expected to be a crystalline solid with good stability under standard laboratory conditions (room temperature, protected from moisture). Amine hydrochloride salts are generally less susceptible to oxidative degradation compared to their corresponding free bases.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a step-by-step method for the accurate determination of the two pKa values of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride.
Principle
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8] It involves the gradual addition of a titrant (in this case, a strong base like NaOH) to a solution of the analyte (the dihydrochloride salt) while monitoring the pH of the solution. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials and Equipment
-
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water (Milli-Q or equivalent)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)
-
Automatic titrator or a manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Step-by-Step Procedure
-
Preparation of the Analyte Solution: Accurately weigh approximately 20 mg of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride and dissolve it in 50 mL of high-purity water in a beaker.
-
Initial pH Adjustment: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and temperature probe into the solution. Begin stirring. Add a known excess of 0.1 M HCl (e.g., 2-3 equivalents) to ensure that both nitrogen atoms are fully protonated at the start of the titration.
-
Titration with NaOH: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa values are determined from the pH at the half-equivalence points.
-
pKa₂: The pH at the first half-equivalence point.
-
pKa₁: The pH at the second half-equivalence point. Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.
-
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a valuable building block for medicinal chemistry, offering a rigid, three-dimensional scaffold that can be leveraged to design novel therapeutic agents with potentially improved properties. This guide has provided a detailed overview of its fundamental basic properties, including estimations for its pKa values and a discussion of its solubility and stability. The provided experimental protocol for pKa determination offers a practical approach for researchers to obtain precise values for this critical parameter. As the exploration of novel chemical space continues to be a priority in drug discovery, compounds like 2-Methyl-2,6-diazaspiro[3.4]octane are poised to play an increasingly important role.
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